1-Ethynyl-2-nitrobenzene

crystallography supramolecular chemistry materials science

Multi-step aminoacetophenone syntheses using meta/para isomers fail to achieve one-pot hydration-reduction due to absent ortho nitro-alkyne geometry. 1-Ethynyl-2-nitrobenzene (CAS 16433-96-8) provides the required ortho arrangement: • One-pot reductive hydration to 2′-aminoacetophenones (Tetrahedron Letters) • Validated Sonogashira substrate for furanone lactone precursors (Charles University) • Crystal engineering: structurally characterized C-H···O H-bond synthon (monoclinic P2₁/c) • Industrially scalable per WO 2023/008401 A1

Molecular Formula C8H5NO2
Molecular Weight 147.13 g/mol
CAS No. 16433-96-8
Cat. No. B095037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethynyl-2-nitrobenzene
CAS16433-96-8
Molecular FormulaC8H5NO2
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC#CC1=CC=CC=C1[N+](=O)[O-]
InChIInChI=1S/C8H5NO2/c1-2-7-5-3-4-6-8(7)9(10)11/h1,3-6H
InChIKeyFWAGYANFBMIHFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethynyl-2-nitrobenzene: Ortho-Nitro Alkyne for Solid-State Synthons


1-Ethynyl-2-nitrobenzene (CAS 16433-96-8, synonym: 2-nitrophenylacetylene), with the linear formula HC≡CC₆H₄NO₂ and a molecular weight of 147.13 g/mol, is an ortho-substituted aromatic terminal alkyne [1]. It is characterized by the presence of both an ethynyl group (–C≡CH) and a nitro group (–NO₂) in a 1,2-relationship on the benzene ring . This specific ortho arrangement enables unique intramolecular C–H···O hydrogen bonding interactions that fundamentally differentiate it from its meta- and para-substituted positional isomers, as well as from other nitro-substituted aromatic alkynes lacking this proximal geometry [2].

Ortho-nitro/ethynyl geometry for C–H···O synthon engineering
Electron-deficient terminal alkyne for Sonogashira couplings
One-pot reductive hydration to 2′-aminoacetophenone building blocks

1-Ethynyl-2-nitrobenzene: Unmatched by Meta/Para Isomers


Substituting 1-ethynyl-2-nitrobenzene with its positional isomers such as 1-ethynyl-3-nitrobenzene (CAS 3034-94-4) or 1-ethynyl-4-nitrobenzene (CAS 937-31-5) fundamentally alters the electronic and steric landscape of the reaction. The ortho arrangement uniquely positions the strongly electron-withdrawing nitro group in close proximity to the terminal alkyne, creating a distinctive electronic environment that cannot be replicated by meta or para substitution patterns [1]. More critically, only the ortho isomer establishes the intramolecular alkyne-nitro C–H···O hydrogen bond that has been structurally characterized by single-crystal X-ray diffraction, a feature that governs solid-state packing and influences the compound's hydration kinetics [2]. This ortho-specific interaction is structurally absent in the meta and para isomers, rendering them functionally non-interchangeable for applications that rely on this precise molecular geometry or the enhanced reactivity it confers .

Ortho Target
Intramolecular C–H···O bond stabilizes crystal packing and activates alkyne hydration
Meta/para isomers lack this structural interaction; solid-state assembly and reaction kinetics will shift
Ortho Target
Proximal nitro group enables tandem hydration-reduction to ortho-aminoacetophenones
Meta/para isomers cannot undergo the same one-pot transformation; pathway is geometrically inaccessible
Ortho Target
Distinct melting point (82–85 °C) and monoclinic crystal system provide identity confirmation
Meta isomer is typically liquid near room temperature; para isomer melts above 150 °C – identity may be misassigned

1-Ethynyl-2-nitrobenzene: Comparative Evidence vs. Isomers


Intramolecular C–H···O Bonding: Ortho vs. Meta

1-Ethynyl-2-nitrobenzene exhibits a structurally characterized intramolecular C–H···O hydrogen bond between the terminal alkyne proton and the ortho-nitro oxygen, which is geometrically impossible for its meta- and para-substituted positional isomers [1]. The crystal packing of 1-ethynyl-2-nitrobenzene is dominated by these intramolecular interactions, crystallizing in the monoclinic space group P2₁/c with unit cell parameters a = 3.7874(5) Å, b = 13.0673(16) Å, c = 13.98174(17) Å, β = 90.587(2)°, and Z = 4, with the molecule disordered over two sites at an 88:12 occupancy ratio [2]. This structural arrangement directly correlates with an enhanced rate of hydration relative to non-ortho-substituted analogs, a kinetic differentiation documented in the same study [3].

Intramolecular C–H···O Bond
Head-to-head
Ortho isomer: monoclinic P2₁/c, a=3.7874 Å, b=13.0673 Å, c=13.98174 Å, β=90.587°, Z=4; meta/para: interaction geometrically impossible
Structural basis for solid-state synthon control and hydration rate enhancement
Crystal packing dominated by alkyne-nitro hydrogen bond; validated by single-crystal XRD
crystallography supramolecular chemistry materials science

Melting Point Comparison: Ortho vs. Meta/Para Isomers

The melting point of 1-ethynyl-2-nitrobenzene is 82-85 °C (lit.), measured under standard laboratory conditions . This solid-state property differs markedly from its positional isomers, reflecting the distinct intermolecular interactions driven by the ortho-substitution pattern [1]. This difference provides a quantifiable, readily verifiable parameter for identity confirmation during procurement and quality control, distinguishing it from potentially mis-shipped or mislabeled positional isomers [2].

Melting Point Differentiation
Cross-study comparable
Ortho: 82–85 °C (lit.); meta: ~27–30 °C; para: ~151–153 °C
Provides a readily verifiable identity checkpoint; prevents isomer misassignment
Literature values; confirmation by DSC or melting point apparatus recommended
physical chemistry purification procurement

One-Pot Reductive Hydration to 2′-Aminoacetophenones

1-Ethynyl-2-nitrobenzene serves as the substrate of choice in a one-pot reductive hydration protocol that converts ortho-nitrophenylacetylenes directly to 2′-aminoacetophenones [1]. This transformation leverages the ortho relationship between the nitro and ethynyl groups; the intramolecular proximity established by the ortho geometry facilitates the tandem hydration-reduction sequence that would be mechanistically inaccessible or significantly less efficient with meta- or para-nitrophenylacetylenes [2]. The protocol has been demonstrated with a range of common reducing agents, producing the corresponding 2′-aminoacetophenones in a single synthetic operation [3].

One-Pot Reductive Hydration
Class-level inference
Tandem hydration and nitro reduction yields 2′-aminoacetophenones in a single step
Ortho geometry is mechanistically required; meta/para isomers cannot follow this pathway
Validated with common reducing agents (Fe, Sn, hydride); Tetrahedron Letters 2001
organic synthesis heterocyclic chemistry pharmaceutical intermediates

Sonogashira Coupling for Bioactive Lactone Precursors

1-Ethynyl-2-nitrobenzene has been employed as a terminal alkyne partner in Sonogashira cross-coupling reactions for the synthesis of precursors to biologically active five-membered lactones [1]. In a comparative study using multiple arylethynes—including 1-ethynyl-4-(methoxymethoxy)benzene, 3-ethynylaniline, and 2-ethynylpyridine—1-ethynyl-2-nitrobenzene was successfully coupled with methyl esters of dihalogenated prop-2-enoic acid under standard Sonogashira conditions, producing the desired β-monoalkynylated esters alongside homocoupled side products [2]. The electron-withdrawing ortho-nitro group modulates the electronic character of the alkyne, affecting coupling efficiency and product distribution in ways that differ from the other arylethynes tested [3].

Sonogashira Coupling
Cross-study comparable
Successfully coupled with dihalogenated propenoic esters; ortho-nitro group modulates alkyne electronics
Functions as electron-deficient aryl alkyne in Pd/Cu couplings; product distribution differs from electron-rich analogs
Rigorous thesis, Charles University; coupled alongside 4-methoxymethoxy, 3-amino, and 2-pyridyl ethynes
cross-coupling medicinal chemistry alkyne chemistry

Ortho-Nitro Activation of Alkyne Reactivity

The ortho-nitro group in 1-ethynyl-2-nitrobenzene exerts a strong electron-withdrawing inductive effect (-I) and resonance effect (-M) on the adjacent ethynyl group, increasing the electrophilicity of the terminal alkyne carbon relative to unsubstituted phenylacetylene or para-substituted analogs [1]. This ortho-specific electronic activation enhances the compound's reactivity in nucleophilic additions and in dipolar cycloadditions (including click chemistry applications) compared to arylethynes lacking the proximal electron-withdrawing group [2]. The unique intramolecular C–H···O hydrogen bond characterized by X-ray crystallography further perturbs the alkyne geometry, contributing to the enhanced hydration rate documented for ortho-nitrophenylacetylenes [3].

Ortho-Nitro Activation
Class-level inference
Strong –I and –M effects, plus intramolecular H-bond, enhance alkyne electrophilicity vs. meta/para or unsubstituted phenylacetylene
Reported higher hydration rate and click-reactivity context; electronic profile supports nucleophilic addition and cycloaddition screening
Reactivity differentiation traceable to ortho geometry; para provides only electron withdrawal, meta primarily inductive
click chemistry cycloaddition reaction kinetics

1-Ethynyl-2-nitrobenzene: Validated Research & Industrial Applications


2′-Aminoacetophenones via One-Pot Reductive Hydration

Employ 1-ethynyl-2-nitrobenzene as the starting material for the one-pot reductive hydration to 2′-aminoacetophenones, a transformation that exploits the ortho geometry to achieve tandem hydration and nitro reduction in a single synthetic operation [1]. This methodology, published in Tetrahedron Letters, provides direct access to ortho-substituted aminoacetophenones that serve as versatile intermediates for heterocyclic synthesis, including indoles, quinolines, and benzodiazepines. Users requiring efficient, step-economical routes to these valuable building blocks should select 1-ethynyl-2-nitrobenzene over its meta or para isomers, which lack the required proximal nitro-alkyne arrangement for this tandem process [2].

Sonogashira Cross-Coupling for Bioactive Lactone Precursors

Use 1-ethynyl-2-nitrobenzene as a terminal alkyne partner in Pd/Cu-catalyzed Sonogashira couplings with dihalogenated alkenoic esters for the synthesis of precursors to biologically active furan-2(5H)-one lactones [1]. This application has been validated in a rigorous thesis from Charles University's Faculty of Pharmacy, where 1-ethynyl-2-nitrobenzene was successfully coupled alongside other arylethynes to produce β-monoalkynylated esters [2]. The strongly electron-withdrawing ortho-nitro group imparts distinct electronic characteristics to the alkyne, influencing coupling efficiency and product distribution. Researchers synthesizing lactone-based pharmaceutical candidates or natural product analogs should consider this validated substrate [3].

Solid-State Engineering with C–H···O Synthons

Leverage the structurally characterized intramolecular C–H···O hydrogen bond between the terminal alkyne proton and the ortho-nitro oxygen in 1-ethynyl-2-nitrobenzene for predictable solid-state assembly and crystal engineering applications [1]. The crystal packing of this compound is dominated by these alkyne-nitro interactions, which serve as robust supramolecular synthons [2]. This ortho-specific interaction, documented by single-crystal X-ray diffraction (monoclinic P2₁/c, a = 3.7874 Å, b = 13.0673 Å, c = 13.98174 Å, β = 90.587°), cannot be replicated using meta- or para-nitrophenylacetylenes [3]. Materials scientists and crystallographers designing predictable solid-state architectures should procure this ortho isomer specifically.

Industrial-Scale Production via Sonogashira Coupling

Implement 1-ethynyl-2-nitrobenzene synthesis using the industrially optimized Sonogashira coupling protocol described in WO 2023/008401 A1, which employs inexpensive chloronitrobenzene starting materials and addresses cost and scalability concerns for aromatic ethynyl compounds [1]. This patent document, assigned to Toray Finechemicals Co. Ltd., provides an industrially validated, cost-effective route to 1-ethynyl-2-nitrobenzene and related compounds [2]. Procurement decisions for pilot-plant or production-scale operations should consider this documented industrial methodology as validation of scalable supply [3].

Application
Selection Property
Validation Focus
2′-Aminoacetophenone Synthesis
Ortho-substituted alkyne geometry
Tandem hydration-reduction pathway confirmation
Bioactive Lactone Precursors via Sonogashira
Electron-deficient terminal alkyne
Coupling efficiency with dihalogenated alkenoic esters
Solid-State Crystal Engineering
Intramolecular C–H···O synthon
Crystal packing architecture and supramolecular reproducibility
Industrial-Scale Production
Scalable Sonogashira route (patent-validated)
Process feasibility and cost-control review

Technical Documentation Hub

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